molecular formula C28H21NO4 B12472548 naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12472548
M. Wt: 435.5 g/mol
InChI Key: ADCXVHABALUTMP-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound that features a naphthalene ring, a benzoate ester, and a cyclopropane-fused isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl benzoate: A simpler compound with a naphthalene ring and a benzoate ester.

    Cyclopropane-fused isoindoline derivatives: Compounds with similar cyclopropane-fused isoindoline structures.

Uniqueness

Naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of a naphthalene ring, a benzoate ester, and a cyclopropane-fused isoindoline moiety. This structural complexity may confer unique chemical and biological properties, distinguishing it from simpler related compounds.

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

naphthalen-1-yl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C28H21NO4/c30-26-24-19-11-12-20(22-14-21(19)22)25(24)27(31)29(26)17-8-3-7-16(13-17)28(32)33-23-10-4-6-15-5-1-2-9-18(15)23/h1-13,19-22,24-25H,14H2

InChI Key

ADCXVHABALUTMP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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